Paquinimod-d5
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Overview
Description
Paquinimod-d5 is a deuterated analog of Paquinimod, a quinoline-3-carboxamide derivative. It is an immunomodulatory compound that has shown efficacy in various autoimmune diseases and inflammatory conditions. The deuterated form, this compound, is used primarily in research to study the pharmacokinetics and metabolic pathways of Paquinimod due to its stability and traceability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Paquinimod-d5 involves the incorporation of deuterium atoms into the Paquinimod molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The specific synthetic route may vary, but it generally involves the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of condensation and cyclization reactions.
Introduction of Carboxamide Group: The carboxamide group is introduced through amide bond formation reactions.
Deuterium Incorporation: Deuterium atoms are incorporated either by using deuterated solvents or reagents during the synthesis or through post-synthetic deuterium exchange reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Paquinimod-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Paquinimod-d5 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies of reaction mechanisms and metabolic pathways.
Biology: Investigated for its effects on immune cell modulation and cytokine production.
Medicine: Explored for its potential therapeutic effects in autoimmune diseases such as systemic lupus erythematosus and systemic sclerosis.
Industry: Utilized in the development of new immunomodulatory drugs and in pharmacokinetic studies to understand drug metabolism and distribution .
Mechanism of Action
Paquinimod-d5 exerts its effects by inhibiting the activity of the S100A8/S100A9 protein complex. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, thereby modulating the immune response. The molecular targets include immune cells such as macrophages and T cells, and the pathways involved are primarily related to inflammation and immune regulation .
Comparison with Similar Compounds
Similar Compounds
Laquinimod: Another quinoline-3-carboxamide derivative with similar immunomodulatory properties.
Tasquinimod: A related compound with anti-angiogenic and anti-metastatic effects.
Linomide: An older quinoline-3-carboxamide with immunomodulatory activity
Uniqueness
Paquinimod-d5 is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. Its specific inhibition of the S100A8/S100A9 complex also distinguishes it from other similar compounds, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C21H22N2O3 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
5-ethyl-4-hydroxy-1-methyl-2-oxo-N-(1,1,2,2,2-pentadeuterioethyl)-N-phenylquinoline-3-carboxamide |
InChI |
InChI=1S/C21H22N2O3/c1-4-14-10-9-13-16-17(14)19(24)18(20(25)22(16)3)21(26)23(5-2)15-11-7-6-8-12-15/h6-13,24H,4-5H2,1-3H3/i2D3,5D2 |
InChI Key |
DIKSYHCCYVYKRO-ZTIZGVCASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3N(C2=O)C)CC)O |
Canonical SMILES |
CCC1=C2C(=CC=C1)N(C(=O)C(=C2O)C(=O)N(CC)C3=CC=CC=C3)C |
Origin of Product |
United States |
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